![molecular formula C18H23N3O2 B5658672 N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)
N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of organic compounds with complex structures, such as N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide, often involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds can exhibit a range of biological activities, making them of interest in fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic molecules usually involves multi-step organic reactions, including functional group transformations and carbon-carbon bond-forming reactions. Techniques such as palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-heteroatom bonds in the synthesis of heterocyclic compounds (Rossi et al., 2014)[https://consensus.app/papers/synthesis-multiply-arylated-heteroarenes-including-rossi/f29914614f2c5868aac8fd77a9f4becd/?utm_source=chatgpt].
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties and reactivity of organic compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the structures of complex molecules. For example, systematic FTIR and XRD studies have revealed distinct parity effects related to the packing of molecules with odd or even numbers of methylene groups in their alkyl substituents, affecting their physical properties (Chlebosz et al., 2023)[https://consensus.app/papers/synthesis-solution-solid-state-properties-homological-chlebosz/fb32646388ad55b183a40eeb4cca4cbb/?utm_source=chatgpt].
Chemical Reactions and Properties
Organic compounds can undergo a wide variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, enaminones are pivotal in synthesizing various bioactive heterocycles, showcasing the diverse reactivity of organic compounds (Farghaly et al., 2023)[https://consensus.app/papers/compilation-reactions-enaminone-derivatives-farghaly/59cbb546457852f49561355b6eca9dca/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The solubility in organic solvents, for example, is significantly influenced by the length of alkyl chains attached to the core structure, which can be crucial for applications in organic electronics (Chlebosz et al., 2023)[https://consensus.app/papers/synthesis-solution-solid-state-properties-homological-chlebosz/fb32646388ad55b183a40eeb4cca4cbb/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-11-9-19-17(20)8-5-10-21(2)18(22)15-12-14-6-3-4-7-16(14)23-13-15/h3-4,6-7,9,11,15H,5,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBNBYRLABIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCN(C)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane](/img/structure/B5658604.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)
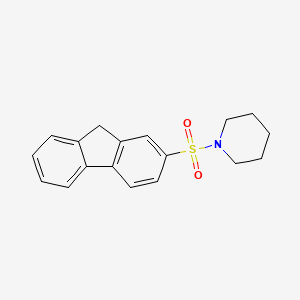
![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)
![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)
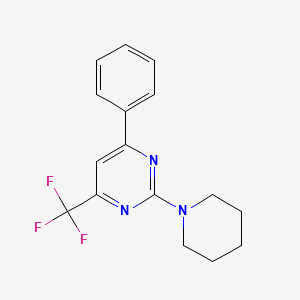
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
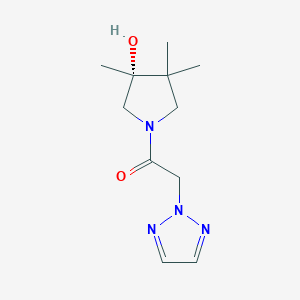
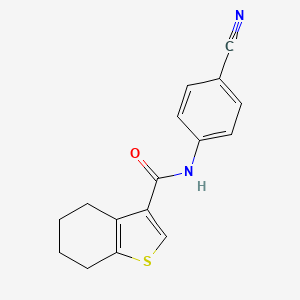
![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
![3-(4-methoxyphenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5658695.png)
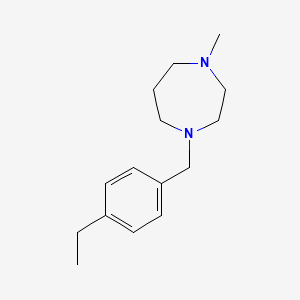
![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)